N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide
Description
Properties
IUPAC Name |
N-ethyl-N'-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-2-15-12(17)13(18)16-9-14(19,10-5-7-20-8-10)11-4-3-6-21-11/h3-8,19H,2,9H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZGYJCABRNJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=COC=C1)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan derivatives, followed by their coupling with an oxalamide precursor.
Preparation of Furan Derivatives: The furan rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Coupling Reaction: The furan derivatives are then reacted with ethylamine and oxalyl chloride to form the desired oxalamide compound. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings in N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.
Reduction: Reduction of the oxalamide group can lead to the formation of amines or alcohols, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the design of new pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of furan rings and the oxalamide group may confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide exerts its effects depends on its interaction with molecular targets. The furan rings can participate in π-π stacking interactions
Biological Activity
N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Furan rings: Two furan moieties contribute to its reactivity and biological interactions.
- Oxalamide group: This functional group is known for its ability to form hydrogen bonds, which may enhance binding to biological targets.
- Hydroxyethyl side chain: This moiety may influence the solubility and bioavailability of the compound.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₄ |
| Molecular Weight | 278.30 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The furan rings may facilitate binding to active sites of enzymes, thereby modulating their activity. The oxalamide moiety could enhance the compound's affinity for these targets through hydrogen bonding.
Potential Biological Targets
- Enzymes: The compound may inhibit or activate various enzymes involved in metabolic pathways.
- Receptors: It could interact with cellular receptors, influencing signaling pathways.
In Vitro Studies
Preliminary studies have indicated that this compound exhibits:
- Antioxidant Activity: The compound may scavenge free radicals, reducing oxidative stress.
- Antimicrobial Properties: Initial tests suggest potential efficacy against certain bacterial strains.
Case Studies
-
Case Study 1: Antioxidant Activity
- A study evaluated the antioxidant properties using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH levels, suggesting strong antioxidant potential.
-
Case Study 2: Antimicrobial Efficacy
- The compound was tested against Staphylococcus aureus and Escherichia coli. Inhibition zones were measured, showing promising antimicrobial activity.
Synthesis Methods
The synthesis of this compound involves several steps:
-
Formation of Furan Derivatives:
- Furan derivatives can be synthesized through the reaction of furfuryl alcohol with appropriate reagents under controlled conditions.
-
Oxalamide Formation:
- The oxalamide moiety can be formed by reacting oxalyl chloride with an amine derivative under anhydrous conditions.
-
Final Coupling:
- The final product is obtained by coupling the furan derivatives with the oxalamide precursor.
Synthetic Route Overview
| Step | Reagents/Conditions |
|---|---|
| Furan Derivative Synthesis | Furfuryl alcohol + reagents |
| Oxalamide Formation | Oxalyl chloride + amine |
| Final Coupling | Coupling reaction under anhydrous conditions |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
*Note: Molecular formula and weight for the target compound are inferred based on structural analogs (e.g., ).
Physicochemical and Electronic Properties
- Hydrophobicity : The ethyl group (N1) in the target compound increases lipophilicity compared to polar substituents like thiophenmethyl ().
- Hydrogen Bonding : The hydroxyethyl group (N2) enables hydrogen bonding, similar to methoxyethyl in but with higher polarity.
- Aromatic Interactions : Dual furan substituents (N2) may engage in π-π stacking or dipole interactions, distinct from phenyl () or pyridyl () groups.
Q & A
Basic Questions
What are the key synthetic steps for preparing N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Preparation of the hydroxyethyl intermediate via nucleophilic substitution or coupling reactions using furan derivatives (e.g., 2-furanmethanol or 3-furanmethanol) .
- Step 2: Formation of the oxalamide backbone by reacting ethylamine with oxalyl chloride or activated oxalic acid derivatives under anhydrous conditions .
- Step 3: Coupling the hydroxyethyl-furan intermediate to the oxalamide moiety using carbodiimide coupling agents (e.g., DCC or EDC) with HOBt as an activator .
- Purification: Final purification via column chromatography or recrystallization to achieve >95% purity .
How is the structural integrity of the compound confirmed?
Structural validation relies on spectroscopic and analytical methods:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of furan protons (δ 6.2–7.5 ppm), hydroxyethyl groups (δ 3.5–4.2 ppm), and oxalamide carbonyl signals (δ 160–165 ppm) .
- IR Spectroscopy: Key peaks include N-H stretching (~3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and furan C-O-C (1250–1300 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak matching the exact mass (e.g., m/z 347.1372 for C₁₆H₁₈N₂O₅) .
Advanced Research Questions
How can reaction conditions be optimized to improve synthesis yield?
Critical parameters include:
- Temperature Control: Maintaining 0–5°C during oxalyl chloride activation minimizes side reactions .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance coupling efficiency .
- Stoichiometry: A 1.2:1 molar ratio of the hydroxyethyl-furan intermediate to oxalamide precursor reduces unreacted starting material .
- Catalyst Use: DMAP (4-dimethylaminopyridine) accelerates amide bond formation by 30–40% .
What computational methods predict the compound’s electronic properties?
Density Functional Theory (DFT) is widely used:
- Functional Choice: B3LYP/6-311+G(d,p) provides accurate HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps, highlighting nucleophilic sites on the furan rings .
- Solvent Effects: PCM (Polarizable Continuum Model) simulations in DMSO or water reveal solvation effects on dipole moments (e.g., 5.6–6.3 Debye) .
How can conflicting bioactivity data between similar oxalamides be resolved?
Discrepancies often arise due to:
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) on phenyl rings reduce antimicrobial activity compared to electron-donating groups (e.g., -OCH₃) .
- Assay Variability: Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) to minimize inter-lab variability .
- Metabolic Stability: Use hepatic microsome assays to compare degradation rates (e.g., t₁/₂ = 45 min vs. 120 min for analogs) .
What challenges exist in assessing solubility and bioavailability?
Key limitations include:
- Low Aqueous Solubility: LogP values of ~2.5 suggest hydrophobicity; use co-solvents (e.g., PEG-400) or nanoformulations to enhance dissolution .
- Membrane Permeability: Caco-2 assays show moderate permeability (Papp = 1.2 × 10⁻⁶ cm/s), indicating potential for prodrug strategies .
How can derivatives be designed to enhance biological activity?
Strategies include:
- Heterocyclic Substitutions: Replacing furan with thiophene improves IC₅₀ values (e.g., from 12 µM to 8 µM in kinase inhibition assays) .
- Side Chain Modifications: Introducing morpholine or piperazine groups increases solubility (e.g., 2.5 mg/mL to 8.3 mg/mL) .
What are common reproducibility issues in scaled-up synthesis?
Critical factors impacting reproducibility:
- Impurity Profiles: Residual DCC or HOBt in final products requires rigorous washing with 0.1 M HCl .
- Crystallization Variability: Use seed crystals to control polymorphism during recrystallization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
